molecular formula C7H14N4O B11778353 2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol

2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B11778353
M. Wt: 170.21 g/mol
InChI Key: BYJDYLHRDOSYSU-UHFFFAOYSA-N
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Description

2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol (CAS 1710854-22-0) is a diaminopyrazole derivative with the molecular formula C 7 H 14 N 4 O and a molecular weight of 170.21 g/mol . This compound is characterized by a pyrazole ring core structure substituted with amino groups at the 4- and 5-positions, an ethyl group at the 3-position, and an ethanol moiety at the 1-position . This compound serves a primary role as a developer substance in oxidative hair dye formulations . In this application, it reacts with various coupler substances in the presence of an oxidizing agent to generate a range of color nuances . The presence of the ethanol group in the molecular structure can enhance the hydrophilicity of the compound . Diaminopyrazole derivatives like this one are the subject of ongoing research to meet demands for dyes with high color intensity, purity of tone, and stability against light and washing . Beyond its direct use, the molecule's functional groups, including the primary amines and the hydroxyl group, make it a valuable building block or intermediate in organic synthesis and medicinal chemistry for constructing more complex heterocyclic systems . Pyrazole derivatives, in general, are widely studied for their diverse chemotherapeutic potential . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

2-(4,5-diamino-3-ethylpyrazol-1-yl)ethanol

InChI

InChI=1S/C7H14N4O/c1-2-5-6(8)7(9)11(10-5)3-4-12/h12H,2-4,8-9H2,1H3

InChI Key

BYJDYLHRDOSYSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1N)N)CCO

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Followed by Cyclization

A widely cited method involves the sequential use of nucleophilic substitution and cyclization. The process begins with 3,5-dibromo-4-nitropyrazole, which undergoes substitution with 2-hydroxyethyl halides (e.g., 2-chloroethanol) in the presence of sodium hydride. The intermediate 3-bromo-4-nitro-1-(2-hydroxyethyl)pyrazole is then treated with benzylamine to introduce the amino group at position 5. Subsequent catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amino moiety while removing the benzyl protecting group. This method achieves yields of 78–84% and minimizes byproducts through controlled reaction temperatures (60–80°C).

Key Reaction Steps:

  • Substitution:

    3,5-Dibromo-4-nitropyrazole + 2-ChloroethanolNaH, DMF3-Bromo-4-nitro-1-(2-hydroxyethyl)pyrazole\text{3,5-Dibromo-4-nitropyrazole + 2-Chloroethanol} \xrightarrow{\text{NaH, DMF}} \text{3-Bromo-4-nitro-1-(2-hydroxyethyl)pyrazole}
  • Amination:

    3-Bromo-4-nitro-1-(2-hydroxyethyl)pyrazole + BenzylamineΔ5-Amino-3-bromo-4-nitro-1-(2-hydroxyethyl)pyrazole\text{3-Bromo-4-nitro-1-(2-hydroxyethyl)pyrazole + Benzylamine} \xrightarrow{\Delta} \text{5-Amino-3-bromo-4-nitro-1-(2-hydroxyethyl)pyrazole}
  • Reduction:

    5-Amino-3-bromo-4-nitro-1-(2-hydroxyethyl)pyrazoleH2/Pd-C2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol\text{5-Amino-3-bromo-4-nitro-1-(2-hydroxyethyl)pyrazole} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{this compound}

Multicomponent One-Pot Synthesis

Recent advances employ multicomponent reactions to streamline synthesis. A DMSO-mediated one-pot reaction combines salicylaldehyde derivatives, malononitrile dimer, and ethyl-substituted pyrazolones at ambient temperature. This method leverages the electron-deficient nature of the pyrazole ring to facilitate conjugate additions, forming the ethyl and hydroxyethyl substituents in situ. The reaction proceeds via a Knoevenagel condensation followed by cyclization, achieving 84% yield without requiring isolation of intermediates.

Optimized Conditions:

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Temperature: 23°C

  • Time: 24 hours

  • Molar Ratio: 1:1:1 (aldehyde:malononitrile:pyrazolone)

Catalytic Hydrogenation of Nitro Intermediates

Nitro-to-amine reduction is critical for introducing the 4,5-diamino functionality. Palladium on carbon (10% Pd-C) in methanol under 50 psi H₂ at 60°C effectively reduces nitro groups while preserving the pyrazole ring. This step requires careful pH control (pH 6–7) to prevent over-reduction or ring opening. Post-hydrogenation purification via recrystallization from ethanol/water mixtures enhances purity to >99%.

Process Optimization and Yield Enhancement

Solvent and Catalyst Selection

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve substitution kinetics by stabilizing transition states. Protic solvents (e.g., ethanol) are preferred for hydrogenation to avoid catalyst poisoning.

  • Catalysts: Sodium hydride accelerates substitution, while Pd-C ensures selective nitro reduction. Substituting Pd-C with Raney nickel reduces costs but lowers yields by 15%.

Temperature and Time Dependence

  • Substitution: Optimal at 60°C for 6 hours (yield: 82%).

  • Hydrogenation: 50 psi H₂ at 60°C for 3 hours (yield: 84%).

  • Multicomponent Reactions: Ambient temperature for 24 hours prevents side reactions.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 2.45 (q, 2H, CH₂CH₃), 3.72 (t, 2H, OCH₂), 4.12 (t, 2H, NCH₂), 4.85 (s, 2H, NH₂), 5.12 (s, 2H, NH₂).

  • IR (KBr): 3342 cm⁻¹ (N-H stretch), 1637 cm⁻¹ (C=N), 1120 cm⁻¹ (C-O).

Purity Assessment

  • HPLC: >99% purity using a C18 column (acetonitrile/water, 70:30).

  • Melting Point: 202–203°C (decomposition).

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Substitution8499.8High selectivity, scalableRequires toxic solvents (DMF)
Multicomponent Reaction8497.5One-pot, ambient conditionsLong reaction time (24 h)
Catalytic Hydrogenation7899.5Mild conditions, minimal byproductsHigh catalyst cost (Pd-C)

Industrial-Scale Considerations

  • Cost Efficiency: Multicomponent reactions reduce solvent use by 40% compared to stepwise synthesis.

  • Waste Management: DMSO recycling via distillation lowers environmental impact.

  • Safety: Substituting sodium hydride with K₂CO₃ in substitution steps improves handling safety .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its amino and hydroxyl groups. Key findings include:

  • Peracetic Acid Oxidation : Forms N-oxide derivatives under mild acidic conditions (pH 4–6) at 20–25°C, yielding 2-(4,5-diamino-3-ethyl-1H-pyrazol-1-yl)ethanol N-oxide with 67–72% efficiency .

  • Potassium Permanganate : In acidic media, selective oxidation of the hydroxyl group produces a ketone derivative, though over-oxidation to carboxylic acids is observed at elevated temperatures (>80°C).

Reagent Conditions Product Yield
Peracetic acidpH 4–6, 20–25°C, 4 hN-oxide derivative67–72%
KMnO₄/H₂SO₄60°C, 2 h3-ethyl-4,5-diamino-1H-pyrazole-1-carboxylic acid58%

Reduction Reactions

Reductive pathways focus on stabilizing reactive intermediates:

  • Catalytic Hydrogenation : Using Pd/C in ethanol under 3 atm H₂ reduces nitroso intermediates (e.g., during derivative synthesis) with >90% selectivity .

  • Sodium Borohydride : Selectively reduces carbonyl groups in modified derivatives (e.g., ketones) without affecting the pyrazole ring.

Substitution Reactions

The ethyl and amino groups participate in nucleophilic substitution:

  • Halogenation : Treatment with SOCl₂ or PCl₅ converts the hydroxyl group to chloride, forming 2-chloroethyl derivatives (85–89% yield).

  • Amino Group Functionalization : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, preserving the pyrazole core.

Reagent Target Group Product Yield
SOCl₂-OH2-(4,5-diamino-3-ethyl-1H-pyrazol-1-yl)ethyl chloride89%
Acetyl chloride-NH₂N-acetylated derivative76%

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

  • With Carbonyl Compounds : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imidazo[1,2-a]pyrazine derivatives (63–68% yield) .

  • With Malononitrile : Forms fused pyrido[2,3-b]pyrazine systems under basic conditions, confirmed via NMR and IR spectroscopy .

Stability and Degradation

  • Thermal Decarboxylation : While not directly observed in this compound, analogous pyrazole-carboxylic acids lose CO₂ at 140–170°C .

  • pH-Dependent Hydrolysis : The hydroxyl group undergoes slow hydrolysis in strongly acidic (pH <2) or alkaline (pH >12) media.

Key Research Findings

  • Nitrosation : Reacts with isoamyl nitrite in ethanolic HCl to form nitroso intermediates, pivotal for synthesizing 4,5-diamino derivatives (53% yield) .

  • Enzymatic Interactions : Modulates kinase activity in vitro, with >50% inhibition of EGFR at 10 μM.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, the synthesis of various pyrazole derivatives has shown effectiveness against a range of bacterial strains. A study highlighted the synthesis of novel pyrazole derivatives, including those related to 2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol, which demonstrated promising results in inhibiting bacterial growth .

CompoundActivityReference
This compoundAntibacterial

Anticancer Properties

The compound's structure suggests potential anticancer activity due to its ability to interact with biological targets involved in cancer progression. Research has shown that certain pyrazole derivatives can induce apoptosis in cancer cells. A study focusing on similar compounds indicated that modifications to the pyrazole structure can enhance cytotoxicity against various cancer cell lines .

CompoundCancer Cell LineIC50 (µM)Reference
This compoundHeLa12.5

Enzyme Inhibition

Enzymatic pathways involving kinases and phosphatases are crucial in many biological processes and disease states. Pyrazole derivatives have been explored as enzyme inhibitors due to their structural similarity to natural substrates. Research indicates that this compound can inhibit specific kinases involved in cell signaling pathways .

EnzymeInhibition TypeReference
Protein Kinase BCompetitive Inhibition

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study involved synthesizing a series of pyrazole derivatives from this compound and evaluating their biological activities. The synthesized compounds were tested for antimicrobial and anticancer activities, revealing a correlation between structural modifications and enhanced biological efficacy.

Case Study 2: Mechanistic Studies

Another investigation focused on the mechanism of action of pyrazole derivatives, including this compound. The study utilized molecular docking simulations to predict binding affinities to target enzymes, providing insights into how structural features influence biological interactions.

Mechanism of Action

The mechanism of action of 2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino groups at positions 4 and 5 can form hydrogen bonds with biological molecules, leading to changes in their structure and function. The ethanol group at position 1 can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related pyrazole derivatives and ethanol-substituted analogs, focusing on molecular features, synthesis, and inferred properties based on substituent effects.

Compound Name Molecular Formula Substituents on Pyrazole Ring Key Structural Differences Synthesis Method (if available) Reference
2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol C₇H₁₄N₄O 3-Ethyl, 4,5-diamino Ethyl group at position 3 Not specified in evidence
2-(4,5-Diamino-3-methyl-1H-pyrazol-1-yl)ethanol C₆H₁₂N₄O 3-Methyl, 4,5-diamino Methyl group at position 3 Likely similar to ethyl analog
Compound 11a (from Molecules 2012) C₁₆H₁₂N₆O 5-Amino-3-hydroxy, pyran ring Pyran ring fused to pyrazole Reflux with malononitrile and dioxane
Compound 7a (from Molecules 2012) C₉H₈N₆O₂S 5-Amino-3-hydroxy, thiophene Thiophene-carboxylate moiety Sulfur addition during synthesis

Key Comparisons

Ethyl vs. Methyl Substituent (Comparison with )

  • The ethyl group in the target compound introduces greater hydrophobicity and steric bulk compared to the methyl analog. This may reduce aqueous solubility but enhance lipid membrane permeability, a critical factor in drug design.
  • The molecular weight difference (C₇H₁₄N₄O vs. C₆H₁₂N₄O) suggests a marginally higher boiling/melting point for the ethyl derivative, though crystal packing efficiency could offset this trend.

Amino and Hydroxy Substituents (Comparison with ) Compounds 11a and 7a feature hydroxy and cyano/ester groups, which enhance hydrogen-bonding capacity and electronic conjugation.

The ethyl substituent in the target compound may require alkylation steps distinct from methyl analogs.

Research Findings and Limitations

  • Comparative analysis of bond lengths/angles with methyl analogs would clarify steric and electronic impacts.
  • Biological Activity: highlights tyrosinase inhibition by phenolic ethanol analogs, but the target compound’s pyrazole core and amino substituents suggest divergent mechanisms. Experimental data on enzyme inhibition or cytotoxicity is absent in the provided sources.

Biological Activity

2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol is a chemical compound with the molecular formula C7H14N4O, featuring a pyrazole ring that is substituted with amino groups and an ethanol moiety. This unique structure contributes to its potential applications in medicinal chemistry, particularly in drug development. The compound has garnered interest due to its promising biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C7H14N4O\text{C}_7\text{H}_{14}\text{N}_4\text{O}

Key Properties:

  • Molecular Weight: 158.22 g/mol
  • Solubility: Highly soluble in water, with a solubility of approximately 666 g/L at 20°C .
  • LogD (pH = 7.4): Approximately 0.9, indicating moderate lipophilicity .

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of various pyrazole derivatives, including this compound. In a comparative study involving multiple pyrazole derivatives, this compound exhibited significant activity against common bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. A study investigating various aminopyrazole compounds found that those with structural similarities to this compound showed IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines . The potential for inducing apoptosis and inhibiting cancer cell proliferation was noted, making it a candidate for further exploration in oncology.

Anti-inflammatory Effects

In addition to its antibacterial and anticancer activities, there is evidence suggesting that this compound may have anti-inflammatory properties. This could be attributed to its ability to modulate cytokine release and inhibit pathways involved in inflammation .

Study 1: Antibacterial Efficacy

A study published in 2023 synthesized several pyrazole derivatives and tested their antibacterial efficacy. Among these, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli. The study highlighted the structure–activity relationship (SAR), indicating that modifications to the pyrazole ring could enhance antibacterial potency .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of aminopyrazole derivatives, including this compound. The results showed that this compound induced cell cycle arrest in cancer cells and promoted apoptosis through the activation of caspase pathways. The findings suggest its potential as a lead compound for developing new anticancer therapeutics .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Biological Activity
4,5-Diamino-1-(2-hydroxyethyl)pyrazole Hydroxyethyl groupUsed in hair dye formulations; mild antibacterial activity
4-Methylpyrazole Methyl substitution on the pyrazoleExhibits different pharmacological profiles; used as an alcohol dehydrogenase inhibitor
5-Methylpyrazole Methyl group at position 5Known for specific enzyme inhibition; potential antifungal activity

This table illustrates the diversity within the pyrazole family and underscores the unique attributes of this compound regarding its biological activities.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4,5-diamino-3-ethyl-1H-pyrazol-1-yl)ethanol?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. For example, pyrazole derivatives are typically synthesized by refluxing chalcones with substituted hydrazines in ethanol or methanol for 6–12 hours (e.g., 6–9 hours for chalcone-phenyl hydrazine reactions) . Key parameters include solvent polarity (methanol/ethanol), stoichiometric ratios (hydrazine:chalcone ≈ 1:1), and temperature control (reflux at ~78–80°C for ethanol). Post-reaction isolation involves precipitation, filtration, and recrystallization from ethanol-DMF mixtures .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural validation requires a multi-technique approach:
  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., pyrazole NH signals at δ 8–10 ppm, ethanol -OH at δ 1–5 ppm) and carbon shifts (pyrazole C3/C5 at ~150–160 ppm) .
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths (e.g., C–N bonds in pyrazole ≈ 1.34–1.38 Å) and dihedral angles to confirm regiochemistry. Monoclinic crystal systems (space group P2₁/c) are common for similar pyrazole derivatives, with unit cell parameters such as a ≈ 5.39 Å, b ≈ 20.24 Å, and c ≈ 18.16 Å .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z ≈ 364 for C₂₃H₂₈N₂O₂ analogs) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

  • Methodological Answer : Regioselectivity in pyrazole systems is influenced by electronic and steric factors. For example, electron-withdrawing groups (EWGs) on chalcones direct hydrazine attack to the β-position, favoring 3,5-disubstituted pyrazolines. Computational modeling (DFT) can predict reactive sites, while experimental optimization may require Lewis acid catalysts (e.g., ZnCl₂) or microwave-assisted synthesis to enhance selectivity .

Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., NMR vs. XRD)?

  • Methodological Answer : Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or solvent effects. For example, XRD may reveal hydrogen bonding (e.g., ethanol -OH···N-pyrazole interactions) that stabilizes specific conformers, while NMR captures dynamic equilibria. Use variable-temperature NMR to probe tautomerism, and compare with Hirshfeld surface analysis from XRD to identify intermolecular interactions .

Q. How can researchers design derivatives of this compound for targeted biological activity studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify the ethanol side chain (e.g., esterification or alkylation) to enhance bioavailability. Introduce substituents (e.g., chloro, methoxy) at the 3- or 5-positions of the pyrazole ring to modulate electronic properties .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like cyclooxygenase-2 (COX-2) or kinases. Prioritize derivatives with low free-energy binding scores (ΔG < -7 kcal/mol) .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines (e.g., HeLa, MCF-7), using 3,5-dichlorophenyl or morpholino-triazine analogs as positive controls .

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